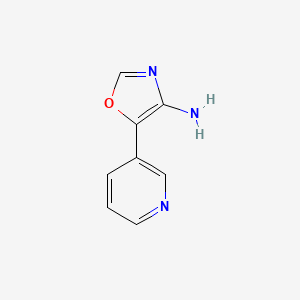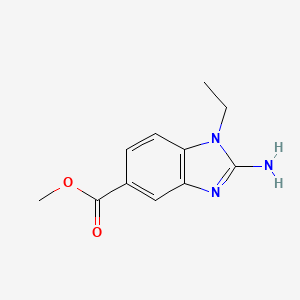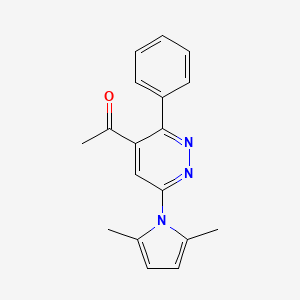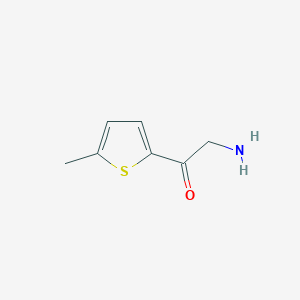
5-(Pyridin-3-yl)oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yl)oxazol-4-amine is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)oxazol-4-amine typically involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid. This process can be achieved through the acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride, followed by cyclization . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-3-yl)oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
5-(Pyridin-3-yl)oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-3-yl)oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the heterocyclic structure of the compound, which allows for multiple non-covalent interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine: This compound is similar in structure and has been studied for its inhibitory activity against G-protein-coupled receptor kinases.
5-Chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Known for its insecticidal activity, this compound shares the oxazole moiety with 5-(Pyridin-3-yl)oxazol-4-amine.
Uniqueness
This compound is unique due to its specific combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
5-pyridin-3-yl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H,9H2 |
Clave InChI |
FEJFMJLPMCOSCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)


![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)

![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
